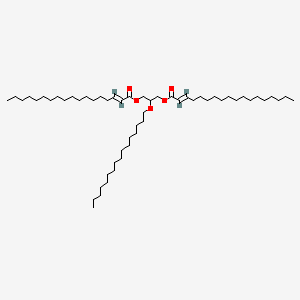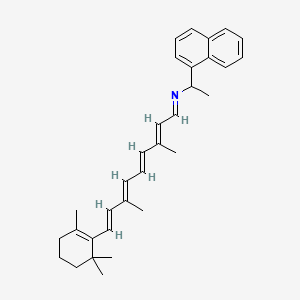
2-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,2,3-Benzotriazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is a member of benzotriazoles. It has a role as an anticoronaviral agent.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
2-(1H-benzotriazol-1-yl)-N'-(substituted phenyl/heteroaryl methylidene) acetohydrazide, a related compound, has been synthesized and evaluated for its antifungal properties. This compound has shown moderate to good antifungal activity against C. albicans, with specific compounds demonstrating high efficacy. The interaction of these compounds with the receptor CYT P-450 was also studied using docking into the active site (Toraskar, Kadam, & Kulkarni, 2009).
Anticonvulsant Activity
A series of 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides, similar in structure, were synthesized and tested for anticonvulsant activity using the 6 Hz psychomotor seizure test. These compounds exhibited significant anticonvulsant activity without neurotoxicity. Computational studies were conducted to understand their binding properties with epilepsy molecular targets (Kumar & Tripathi, 2012).
Antibacterial Agents
N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives have been synthesized and evaluated for their antibacterial properties. These compounds showed significant activity against various Gram-positive and Gram-negative bacterial strains, indicating their potential as novel chemotherapeutics (Rani, Kaur, Sharma, Kumar, & Singh, 2021).
Antioxidant Activities
Compounds containing the 1H-benzimidazole and acetohydrazide groups have been synthesized and evaluated for their antioxidant activities. These compounds displayed strong inhibitory effects on lipid peroxidation and radical scavenging capacities, indicating their potential as antioxidants (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).
Antitumor Activity
Similar compounds, 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moieties, have been synthesized and evaluated for their antitumor activities. These compounds showed considerable cancer inhibitory activity against various cancer cell lines, with some displaying excellent activity comparable to standard drugs (Liu et al., 2012).
Synthesis and Structural Characterization
The synthesis and crystal structure of a related compound, 2-(1H-Benzotriazol-1-yl)-N-(2-hydroxybenzylidene)acetohydrazide, have been reported. This work contributes to understanding the chemical and structural properties of such compounds (Shi, Ji, Zheng, & Li, 2007).
Eigenschaften
Molekularformel |
C18H19N5O4 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
2-(benzotriazol-1-yl)-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19N5O4/c1-25-15-8-12(9-16(26-2)18(15)27-3)10-19-21-17(24)11-23-14-7-5-4-6-13(14)20-22-23/h4-10H,11H2,1-3H3,(H,21,24)/b19-10- |
InChI-Schlüssel |
MVYPWRQAXNXLAH-GRSHGNNSSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\NC(=O)CN2C3=CC=CC=C3N=N2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3a-hydroxy-5-[(E)-2-methylbut-2-enylidene]-1-phenyl-3,6-dihydro-2H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1239575.png)
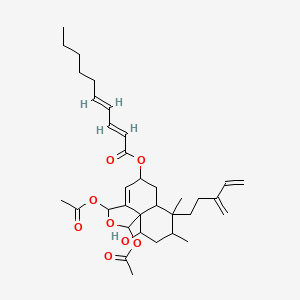
![[(4Z,6Z,10Z)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239578.png)

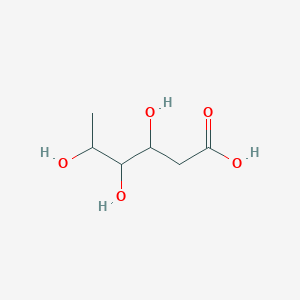
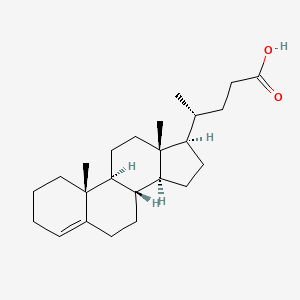
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B1239585.png)

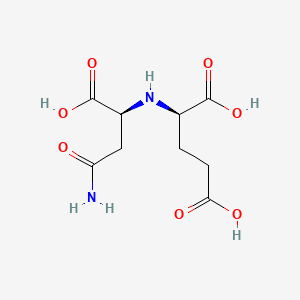

![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-4-(phenoxymethyl)benzamide](/img/structure/B1239591.png)
